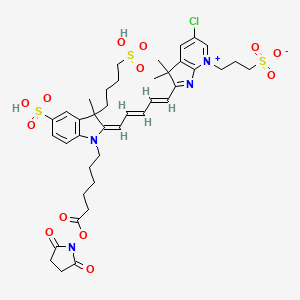
APDye 680 NHS Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APDye 680 NHS Ester is a bright and photostable near-infrared dye that is spectrally and structurally identical to Alexa Fluor 680 Dye. This compound is commonly used in small animal imaging applications at the 700 nm wavelength and provides excellent clearance profiles in animals. It is also used in flow cytometry and can be attached to proteins at high molar ratios without significant self-quenching, leading to brighter conjugates and more sensitive detection .
Preparation Methods
APDye 680 NHS Ester is synthesized through a series of chemical reactions involving the introduction of the NHS (N-hydroxysuccinimide) ester group to the dye molecule. The NHS ester is a popular tool for conjugating the dye to proteins or antibodies. The typical synthetic route involves the reaction of the dye with N-hydroxysuccinimide and a carbodiimide coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under mild conditions, usually at room temperature, and the product is purified by chromatography .
Chemical Reactions Analysis
APDye 680 NHS Ester primarily undergoes substitution reactions where the NHS ester group reacts with primary amines (R-NH2) on proteins, amine-modified oligonucleotides, and other amine-containing molecules. The reaction forms a stable amide bond, effectively labeling the target molecule with the dye. Common reagents used in these reactions include the dye itself, the target molecule containing primary amines, and a suitable buffer, such as sodium bicarbonate buffer (pH 8.3). The major product formed is the dye-labeled molecule, which exhibits bright fluorescence and high photostability .
Scientific Research Applications
APDye 680 NHS Ester has a wide range of scientific research applications:
Chemistry: Used for labeling and detecting primary amines in various chemical compounds.
Biology: Employed in flow cytometry for cell sorting and analysis, as well as in fluorescence microscopy for imaging biological samples.
Medicine: Utilized in small animal imaging to study disease progression and treatment efficacy.
Industry: Applied in the development of diagnostic assays and biosensors for detecting specific biomolecules .
Mechanism of Action
The mechanism of action of APDye 680 NHS Ester involves the formation of a stable amide bond between the NHS ester group and the primary amines on the target molecule. This covalent attachment ensures that the dye remains firmly bound to the target, allowing for accurate and sensitive detection. The long wavelength emission of the dye allows for detection in complex samples with auto-fluorescent background signals, making it highly effective for imaging and analytical applications .
Comparison with Similar Compounds
APDye 680 NHS Ester is spectrally and structurally identical to several other near-infrared dyes, including:
Alexa Fluor 680: Known for its bright fluorescence and photostability.
DyLight 680: Offers similar spectral properties and is used for labeling proteins and antibodies.
IRDye 680: Another near-infrared dye with comparable properties and applications .
This compound stands out due to its excellent clearance profiles in animals and its ability to be attached to proteins at high molar ratios without significant self-quenching, leading to brighter conjugates and more sensitive detection .
Properties
Molecular Formula |
C40H49ClN4O13S3 |
|---|---|
Molecular Weight |
925.5 g/mol |
IUPAC Name |
3-[5-chloro-2-[(1E,3E,5E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfo-3-(4-sulfobutyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylpyrrolo[2,3-b]pyridin-7-ium-7-yl]propane-1-sulfonate |
InChI |
InChI=1S/C40H49ClN4O13S3/c1-39(2)31-25-28(41)27-43(21-12-24-60(52,53)54)38(31)42-33(39)13-6-4-7-14-34-40(3,20-9-11-23-59(49,50)51)30-26-29(61(55,56)57)16-17-32(30)44(34)22-10-5-8-15-37(48)58-45-35(46)18-19-36(45)47/h4,6-7,13-14,16-17,25-27H,5,8-12,15,18-24H2,1-3H3,(H2-,49,50,51,52,53,54,55,56,57) |
InChI Key |
SUVDMGMWARUUML-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(N=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |
Canonical SMILES |
CC1(C2=C(N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















